molecular formula C20H19N5O2S B2369858 1-(2-methoxy-5-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1251617-53-4

1-(2-methoxy-5-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2369858
CAS No.: 1251617-53-4
M. Wt: 393.47
InChI Key: WSGKYBUXJRPAQD-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Derivatives of 1,2,4-triazole compounds have been synthesized and tested for their anticancer activity against various human cancer cell lines, showing promising results (Yakantham, Sreenivasulu, & Raju, 2019).
  • Compounds with a similar chemical structure have demonstrated good antitumor activity, as illustrated by a study on a 1H-1,2,4-triazole derivative showing significant inhibitory effects on the Hela cell line (叶姣 et al., 2015).

Antimicrobial Activity

  • Various derivatives of 1,2,4-triazole have shown notable antimicrobial activities against different bacteria and fungi, suggesting potential applications in combating microbial infections (Bektaş et al., 2007).
  • Some compounds with similar structures exhibited excellent antibacterial activity against specific bacteria strains, outperforming commercial antibacterial agents (Liao et al., 2017).

Plant Growth Regulatory Activities

  • Imines containing 1H-1,2,4-triazole and thiazole rings have been synthesized and displayed notable plant-growth regulatory activities, indicating potential agricultural applications (Xue Qin et al., 2010).

Central Nervous System Penetrability

  • Certain 1H-1,2,4-triazole derivatives have shown the ability to effectively penetrate the blood-brain barrier, making them useful for studies related to the central nervous system (Rosen et al., 1990).

Molecular Docking Studies for EGFR Inhibitors

  • Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their potential as EGFR inhibitors, useful in cancer treatment strategies (Karayel, 2021).

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-12-8-9-17(27-3)15(10-12)25-19(21)18(23-24-25)20-22-14(11-28-20)13-6-4-5-7-16(13)26-2/h4-11H,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGKYBUXJRPAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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